molecular formula C12H18Cl2N2O2 B1416792 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride CAS No. 946409-40-1

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride

Cat. No. B1416792
M. Wt: 293.19 g/mol
InChI Key: FLINLLCJYJQIIY-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride” is a chemical compound with the empirical formula C12H16N2O2 and a molecular weight of 220.27 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has a SMILES string representation of OC(=O)C1CCN(CC1)Cc2cccnc2 . The InChI code is 1S/C12H16N2O2/c15-12(16)11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9H2,(H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.19 . It is a solid in physical form .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Study

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride has been studied for its spectroscopic properties using various techniques such as FT-IR, NMR, and UV, as well as quantum chemical methods. Research has explored its Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability (Devi, Bishnoi & Fatma, 2020).

Synthesis of Lafutidine Intermediate

The compound has been used in the synthesis of intermediates for drugs like lafutidine. This involves a process starting from 2-amino-4-methylpyridine and includes steps like chlorination and condensation with piperidine (Shen Li, 2012).

Catalytic Applications

Research has been conducted on the functionalization of Fe3O4 nanoparticles with Piperidine-4-carboxylic acid (PPCA), creating a novel nanomagnetic reusable catalyst, Fe3O4-SA-PPCA. This catalyst has shown efficiency in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, and can be recovered and reused multiple times (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Piperidine Derivatives

This compound has also been involved in the synthesis of various piperidine derivatives. These derivatives are key in the field of organic chemistry and medicinal chemistry, as they often serve as intermediates for a broad range of amines (Acharya & Clive, 2010).

Synthesis of Pyridine Derivatives

Additionally, it has been utilized in the synthesis of pyridine derivatives, which have demonstrated various antimicrobial activities. These derivatives are significant in the development of new pharmaceuticals (Patel, Agravat & Shaikh, 2011).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;/h1-2,5,8,11H,3-4,6-7,9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLINLLCJYJQIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655352
Record name 1-[(Pyridin-3-yl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride

CAS RN

946409-40-1
Record name 1-[(Pyridin-3-yl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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